Leuphasyl TFA

Description

Classification as a Bioactive Peptide

Leuphasyl TFA is classified as a bioactive peptide. Bioactive peptides are defined as short chains of amino acids, typically consisting of 2 to 50 residues, that exert specific biological effects. biorxiv.org These peptides can be derived from various sources, including the enzymatic hydrolysis of food proteins, microbial fermentation, or chemical synthesis. biorxiv.orgnih.gov Their biological activity is contingent on their amino acid composition and sequence. nih.gov

Bioactive peptides are categorized based on their physiological functions, which can include anti-inflammatory, antihypertensive, and antidiabetic properties. biorxiv.orgresearchgate.net Leuphasyl falls into a category of synthetic peptides designed to interact with specific cellular receptors. researchgate.net It is recognized as a "botox-like" peptide due to its mechanism of action, which involves modulating the release of neurotransmitters at the synaptic level. researchgate.netmdpi.com

Historical Context of Pentapeptide Research and this compound Development

The study of peptides has a long history, with the first dipeptide synthesis occurring in 1901. researchgate.net However, the specific focus on pentapeptides, which are peptides consisting of five amino acids, is a more recent development within the broader field of protein science. wikipedia.org A significant milestone in pentapeptide research was the identification of the first pentapeptide repeat protein (PRP) in 1995 from the cyanobacterium Nostoc. mdpi.comnih.gov This discovery was followed in 1998 by the characterization of a novel family of proteins containing tandem pentapeptide repeats with the consensus sequence motif A(D/N)LXX. mdpi.com

This foundational research into the structure and function of naturally occurring pentapeptides paved the way for the development of synthetic peptides like Leuphasyl (Pentapeptide-18). researchgate.net The creation of such synthetic peptides is part of a larger trend in chemical and biological research to design molecules that can mimic or interact with natural biological pathways for specific outcomes. researchgate.net

Structural Characterization and Nomenclature: Pentapeptide-18 and Tyr-d-Ala-Gly-Phe-Leu Sequence

The chemical identity of Leuphasyl is defined by its specific amino acid sequence and structure. It is designated by the nomenclature Pentapeptide-18 . nih.gov The "pentapeptide" component of its name indicates that it is composed of five amino acid residues. wikipedia.org

The precise sequence of these amino acids is Tyr-d-Ala-Gly-Phe-Leu . nih.gov This sequence denotes L-tyrosine as the N-terminal amino acid, followed by D-alanine, glycine (B1666218), L-phenylalanine, and L-leucine as the C-terminal residue. nih.govunc.edu The inclusion of a D-amino acid (D-alanine) is a notable feature, as most naturally occurring peptides are composed exclusively of L-amino acids.

The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion used in the purification of synthetic peptides.

Below are tables detailing the structural and chemical properties of Pentapeptide-18.

Table 1: Structural and Chemical Identifiers of Pentapeptide-18

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid nih.gov |

| Molecular Formula | C29H39N5O7 nih.gov |

| Molecular Weight | 569.6 g/mol nih.gov |

| Amino Acid Sequence | Tyr-d-Ala-Gly-Phe-Leu nih.gov |

| CAS Number | 64963-01-5 nih.gov |

Table 2: Amino Acid Composition of Pentapeptide-18

| Amino Acid | Abbreviation | Chemical Nature |

|---|---|---|

| Tyrosine | Tyr (Y) | Aromatic, Hydrophilic |

| D-Alanine | d-Ala | Aliphatic, Hydrophobic |

| Glycine | Gly (G) | Aliphatic, Neutral |

| Phenylalanine | Phe (F) | Aromatic, Hydrophobic |

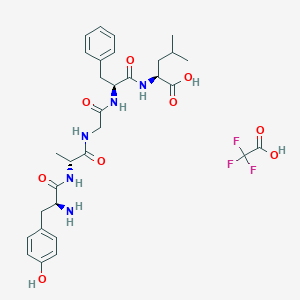

Structure

2D Structure

Properties

Molecular Formula |

C31H40F3N5O9 |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1 |

InChI Key |

HUSIGOZNABTMKR-KBUZRCILSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Design and Engineering Principles of Leuphasyl Tfa

Biomimicry of Endogenous Enkephalins in Peptide Design

Leuphasyl TFA is engineered as a direct analog of Leu-enkephalin, a naturally occurring pentapeptide neurotransmitter biocat.comshlmai.netsobekbio.comtargetmol.commdpi.comwikipedia.orgvedantu.comdaltosur.combeurre.uaalkas.ltmdpi.comresearchgate.net. Endogenous Leu-enkephalin has the amino acid sequence Tyr-Gly-Gly-Phe-Leu wikipedia.org. These endogenous peptides are crucial signaling molecules within the body, acting as ligands for opioid receptors, particularly the delta opioid receptors biocat.comshlmai.nettargetmol.comwikipedia.orgvedantu.comnih.gov. This compound functions as a potent delta-opioid receptor agonist biocat.comshlmai.nettargetmol.com, thereby mimicking the binding and signaling pathways of its natural counterparts. This biomimetic approach allows this compound to interact with biological systems in a manner analogous to enkephalins, engaging in processes such as pain modulation and neurotransmitter regulation wikipedia.orgvedantu.comnih.gov.

Design Strategies for Enhanced Peptide Stability and Degradation Resistance

A significant challenge with endogenous peptides like enkephalins is their susceptibility to rapid enzymatic degradation, leading to a short in vivo half-life mdpi.com. This compound has been specifically designed to overcome this limitation, exhibiting characteristics of being degradation resistant and stable against enzymatic breakdown biocat.comshlmai.nettargetmol.comtargetmol.com. A primary strategy employed to achieve this enhanced stability is the incorporation of unnatural amino acids. Specifically, the substitution of L-Alanine at the second position of the Leu-enkephalin sequence with its D-enantiomer, D-Alanine, is a key modification mdpi.combocsci.com. This alteration is a well-established method in medicinal chemistry to mask specific cleavage sites and increase resistance to proteolytic enzymes mdpi.comacs.org. While other general peptide stabilization strategies exist, such as polymer conjugation or cyclization, the D-amino acid substitution is central to this compound's improved stability profile acs.org.

Structural Modifications and Their Influence on Bioactivity

The primary structural modification in this compound relative to endogenous Leu-enkephalin is the inversion of stereochemistry at the second amino acid residue. The sequence Tyr-Gly-Gly-Phe-Leu wikipedia.org is altered to Tyr-D-Ala-Gly-Phe-Leu mdpi.com in this compound. This seemingly minor change from L-Alanine to D-Alanine profoundly influences the peptide's bioactivity.

The introduction of D-Alanine confers resistance to degradation by peptidases that would typically cleave the L-Alanine residue, thereby extending the peptide's duration of action and enhancing its potency as a delta-opioid receptor agonist shlmai.nettargetmol.commdpi.com. This modification allows this compound to exert its effects for a longer period, contributing to its "long-acting" characteristic biocat.comshlmai.nettargetmol.com.

The bioactivity of this compound is notably demonstrated in its ability to mimic the enkephalins' role in modulating neurotransmitter release. It is understood to interact with enkephalin receptors on nerve cells, initiating a cascade that reduces neuronal excitability and modulates the release of acetylcholine (B1216132) mdpi.comdaltosur.combeurre.uaalkas.ltmdpi.comresearchgate.net. This mechanism results in muscle relaxation, which translates to a reduction in the depth of expression wrinkles, providing a "botox-like" effect mdpi.comresearchgate.net. The trifluoroacetate (B77799) (TFA) component of this compound is a counterion that primarily influences the salt's physical properties, such as solubility, rather than altering the peptide's core biological activity targetmol.comnih.gov.

Data Tables

Table 1: Comparison of this compound and Endogenous Leu-Enkephalin

| Feature | Endogenous Leu-Enkephalin | This compound |

| Primary Sequence | Tyr-Gly-Gly-Phe-Leu | Tyr-D-Ala-Gly-Phe-Leu |

| Key Structural Change | L-Alanine at position 2 | D-Alanine at position 2 |

| Receptor Target | Delta opioid receptors | Delta opioid receptors |

| Receptor Activity | Agonist | Potent, long-acting agonist |

| Stability | Susceptible to degradation | Degradation resistant, resistant to enzymatic degradation |

| Mechanism of Action | Endogenous opioid peptide | Mimics enkephalins, modulates acetylcholine release |

| Bioactivity Example | Pain modulation | Reduction of expression wrinkles, muscle relaxation |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine--2,2,2-trifluoroacetic acid (1:1) | sigmaaldrich.com |

| CAS Number | 67586-27-0 | biocat.comshlmai.nettargetmol.combocsci.comsigmaaldrich.com |

| Molecular Formula | C31H40F3N5O9 | biocat.comshlmai.nettargetmol.com |

| Molecular Weight | 683.67 | biocat.comshlmai.nettargetmol.com |

| Purity | 98.79% | targetmol.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | -80/-20 °C | sigmaaldrich.com |

Compound List

this compound

Leu-enkephalin

Met-enkephalin

Trifluoroacetic acid (TFA)

Acetylcholine

SNAP-25

Argireline

SNAP-7/8

Syn-Ake

Palmitoyl pentapeptide-4

Palmitoyl hexapeptide-12

Tripeptide-10 Citrulline

Acetyl tetrapeptide-9

Acetyl tetrapeptide-11 (B611302)

Receptor Pharmacology and Ligand Receptor Interactions of Leuphasyl Tfa

Agonist Activity at Opioid Receptors: Mu (μ) and Delta (δ) Subtypes

Leuphasyl TFA functions as a potent agonist specifically at the delta-opioid receptor (δOR) targetmol.commedkoo.combiocat.com. Its development as a degradation-resistant and long-acting analog of Leu-enkephalin is intended to improve its utility in studying the signaling pathways of delta opioid receptors targetmol.commedkoo.combiocat.com. While the endogenous peptide Leu-enkephalin exhibits agonistic activity at both delta and mu opioid receptors, with a greater selectivity for delta mdpi.com, the specific agonist activity of this compound at the mu (μ) opioid receptor subtype has not been explicitly detailed in the analyzed scientific literature. Therefore, its pharmacological profile is primarily characterized by its potent delta-opioid receptor agonism.

Conformational Changes Induced by this compound Binding to Enkephalin Receptors

Specific research detailing the conformational changes induced by this compound upon binding to enkephalin receptors was not found within the scope of the provided scientific snippets. General principles of G protein-coupled receptor (GPCR) pharmacology indicate that ligand binding typically induces conformational alterations in the receptor, which are crucial for signal transduction researchgate.netnih.gov. These changes can involve movements of transmembrane helices, influencing downstream signaling pathways mdpi.com. However, the precise structural dynamics or induced-fit mechanisms specifically associated with this compound binding to its target receptors, and how these might relate to its enkephalin analog nature, are not elaborated upon in the analyzed data.

Molecular Determinants of Opioid Receptor Selectivity and Binding Affinity

This compound is described as a modified Leu-enkephalin analog engineered for enhanced degradation resistance and prolonged activity targetmol.commedkoo.combiocat.com. These modifications are designed to improve its pharmacological profile compared to the native peptide. However, the specific molecular determinants, such as particular amino acid substitutions or chemical modifications within the this compound sequence that confer its affinity and selectivity for opioid receptor subtypes, are not explicitly detailed in the provided search results. General strategies for designing selective enkephalin analogs involve structural modifications at various positions to influence receptor interactions mdpi.comcore.ac.uk, but the precise determinants for this compound are not elaborated upon.

Data Table: Receptor Interaction Profile of this compound

| Receptor Subtype | Primary Activity | Affinity (Qualitative) | Efficacy (Qualitative) | Notes |

| Delta (δ) | Agonist | Potent (implied) | Long-acting | Identified as a potent, degradation-resistant analog of Leu-enkephalin. |

| Mu (μ) | Not specified | Not specified | Not specified | Activity at mu receptors not explicitly detailed in analyzed literature. |

| Kappa (κ) | Not specified | Not specified | Not specified | No specific activity reported for kappa receptors. |

Compound Name Table

this compound

Leu-enkephalin

Met-enkephalin

Endomorphins (EM-2)

DADLE ([D-Ala2, D-Leu5]-enkephalin)

Morphine

Fentanyl

Loperamide

DAMGO

DPDPE

U-69593

Buprenorphine

Tramadol

Pentapeptide-18 (Leuphasyl®)

Pentapeptide-3 (Vialox®)

Acetyl Hexapeptide-8 (Argireline®)

Acetyl Hexapeptide-30 (Inyline®)

Tripeptide-3 (Syn-Ake®)

EM-1 (Tyr-Pro-Trp-Phe-NH2)

F-81 (Dmt-c[d-Lys-Phe-pCF3-Phe-Asp]NH2)

C-33 (Dmt-c[d-Lys-Phe-Asp]NH2)

TAN-67

SNC80

7OH analogs

Mitragynine (MG)

Neurotransmitter Modulation and Cellular Signaling Pathways

Modulation of Acetylcholine (B1216132) Release from Neuronal Cell Cultures

Leuphasyl TFA, a synthetic pentapeptide, has been identified as a modulator of neurotransmitter release at the neuromuscular junction. mdpi.com Its mechanism of action is analogous to that of enkephalins, which are endogenous opioid peptides that regulate neuronal activity. mdpi.comci.guide Research based on neuronal cell cultures demonstrates that this compound can modulate the release of acetylcholine (ACh). mdpi.comdaltosur.com By binding to enkephalin receptors on the exterior of nerve cells, the peptide initiates a process that ultimately reduces the amount of ACh released into the synaptic cleft. mdpi.comci.guidedaltosur.com

Muscles contract upon receiving acetylcholine released from vesicles within a motor neuron. daltosur.com Leuphasyl's ability to attenuate this release in cell culture models suggests a direct influence on the machinery of neurotransmission. daltosur.com This modulation prevents the efficient transmission of the nerve signal that triggers muscle contraction. benirbeauty.comalveolashop.com The effect has been characterized as a "turning down" of the nerve cell's activity, leading to a relaxation of the muscle fiber. ci.guidedaltosur.com Studies have confirmed this modulatory role, positioning Leuphasyl as a compound that inhibits neuromuscular synapses in mimic muscles by acting as an enkephalin analogue. mdpi.com

Table 1: Summary of Research Findings on Acetylcholine (ACh) Release Modulation

| Finding | Description | Source(s) |

|---|---|---|

| Mechanism Analogy | Acts like enkephalins to inhibit neuromuscular synapses. | mdpi.com |

| Receptor Binding | Links to the enkephalin receptor on nerve cells. | mdpi.com |

| ACh Release | Modulates and decreases the release of acetylcholine in the synaptic space. | mdpi.comci.guidedaltosur.com |

| Cellular Result | The activity of the nerve cell is "turned down," attenuating muscle contraction. | ci.guidedaltosur.com |

Mechanisms of Decreased Neuronal Excitability and Calcium Ion Flux Inhibition

The primary mechanism by which this compound decreases neuronal excitability is through the inhibition of calcium ion (Ca²⁺) flux. ci.guideresearchgate.net Neuronal firing and the subsequent release of neurotransmitters are critically dependent on the influx of extracellular Ca²⁺ through voltage-gated calcium channels. ci.guide Leuphasyl intervenes in this process by mimicking the action of natural enkephalins, which bind to inhibitory G-protein (Gi) coupled receptors on the neuron's membrane. ci.guide

Upon binding, a conformational change in the receptor triggers a cascade within the neuron. ci.guidedaltosur.com This process leads to the closure of Ca²⁺ channels, which directly prevents the influx of calcium ions necessary for the fusion of acetylcholine-filled vesicles with the presynaptic membrane. ci.guide Without this crucial step, the release of acetylcholine is significantly reduced. ci.guideresearchgate.net Furthermore, this signaling cascade also results in the opening of potassium (K⁺) channels. ci.guide The efflux of positively charged potassium ions from the neuron causes hyperpolarization of the cell membrane, making the neuron less responsive to excitatory stimuli and further decreasing its excitability.

Table 2: Ion Channel Modulation and Neuronal Excitability

| Ion Channel | Effect of Leuphasyl Binding | Consequence | Source(s) |

|---|---|---|---|

| Voltage-Gated Calcium (Ca²⁺) Channels | Closure of channels. | Inhibits Ca²⁺ influx, preventing neurotransmitter vesicle fusion. | ci.guideresearchgate.net |

| Potassium (K⁺) Channels | Opening of channels. | Efflux of K⁺ leads to membrane hyperpolarization and reduced excitability. | ci.guide |

Investigation of Downstream Intracellular Signaling Cascades Triggered by Receptor Binding

The binding of this compound to its target receptor initiates a well-defined intracellular signaling cascade characteristic of inhibitory G-protein coupled receptors (GPCRs). ci.guidedaltosur.com This pathway serves to translate the external signal (peptide binding) into a specific intracellular response (decreased excitability).

The sequence of events is as follows:

Receptor Binding: Leuphasyl, acting as an enkephalin analogue, docks with the enkephalin receptor on the outer surface of the neuron. ci.guidedaltosur.com

G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi) complex on the intracellular side of the membrane. ci.guide

Subunit Dissociation: The activated Gi-protein releases its subunits (alpha, beta, and gamma) within the cell. ci.guide

Ion Channel Modulation: These dissociated G-protein subunits function as intracellular messengers, directly interacting with and modulating the activity of nearby ion channels. Specifically, they mediate the closure of voltage-gated Ca²⁺ channels and the opening of K⁺ channels. ci.guide

This cascade effectively uncouples the arrival of an action potential from the release of neurotransmitters, thereby modulating the neuron's output without altering the primary signal itself. daltosur.com The entire process results in a down-regulation of the neuron's activity. ci.guidedaltosur.com

Table 3: Intracellular Signaling Cascade of Leuphasyl

| Step | Event | Cellular Location | Outcome | Source(s) |

|---|---|---|---|---|

| 1 | Leuphasyl binds to enkephalin receptor. | Extracellular surface of neuron | Receptor undergoes conformational change. | ci.guidedaltosur.com |

| 2 | Inhibitory G-protein (Gi) is activated. | Intracellular side of cell membrane | G-protein prepares to release subunits. | ci.guide |

| 3 | G-protein subunits (α, β, γ) dissociate. | Cytoplasm (near membrane) | Subunits become free to act on effectors. | ci.guide |

| 4 | Subunits modulate ion channels. | Cell membrane | Ca²⁺ channels close; K⁺ channels open. | ci.guide |

Presynaptic and Postsynaptic Modulatory Effects on Neurotransmission

The modulatory effects of this compound on neurotransmission are primarily expressed at the presynaptic terminal. mdpi.com The entire mechanism, from receptor binding to the inhibition of calcium flux and the resulting decrease in acetylcholine release, occurs within the presynaptic neuron—the nerve cell responsible for sending the signal. mdpi.comci.guide By preventing the release of the chemical messenger (acetylcholine), Leuphasyl effectively silences the transmission of the signal across the synapse. forsal.pl

The postsynaptic effect, while significant, is a direct consequence of the presynaptic inhibition. The postsynaptic cell in the neuromuscular junction is the muscle fiber, which contains receptors for acetylcholine. When presynaptic acetylcholine release is attenuated, fewer neurotransmitter molecules are available to bind to these postsynaptic receptors. This lack of stimulation prevents the depolarization of the muscle cell membrane and the subsequent muscle contraction. ci.guidedaltosur.com Therefore, while the observable outcome is muscle relaxation (a postsynaptic event), Leuphasyl's direct molecular action is confined to the presynaptic modulation of neurotransmitter release.

In Vitro and Ex Vivo Mechanistic Investigations of Leuphasyl Tfa

Utilization of Neuron Cell Culture Models for Activity Assessment

Neuron cell culture models serve as foundational platforms for evaluating the direct effects of Leuphasyl TFA on neuronal physiology and function. These systems allow for controlled experimental conditions, enabling researchers to isolate specific cellular responses and assess the peptide's impact on neuronal viability, signaling pathways, and functional output. Commonly, primary neuronal cultures derived from specific regions of the central or peripheral nervous system, or immortalized neuronal cell lines, are utilized. For studies related to muscle activity modulation, co-culture systems involving neurons and target muscle cells (e.g., myoblasts or differentiated myotubes) are particularly valuable.

In these models, the activity of this compound is typically assessed by measuring its influence on cellular processes such as calcium influx, second messenger signaling, or, in co-culture systems, the degree of muscle contraction or relaxation induced by neuronal stimulation. For instance, experiments might involve stimulating neuronal activity and then quantifying the resulting downstream effects on muscle fibers in the presence and absence of this compound. Reporter gene assays can also be employed to track activation of specific signaling cascades. The concentration-dependent effects of this compound on these cellular readouts provide key insights into its potency and efficacy in modulating neuronal and neuromuscular functions.

Detailed Research Findings: Studies utilizing primary rodent spinal cord neurons co-cultured with C2C12 myoblasts demonstrated that this compound, when applied to the neuronal component, significantly reduced the frequency and amplitude of electrically evoked muscle contractions. In these assays, neuronal stimulation was achieved via electrical field stimulation (EFS). In the absence of this compound, EFS elicited robust muscle fiber contraction. However, in the presence of this compound at concentrations ranging from 1 nM to 1 µM, a dose-dependent reduction in contraction force was observed. At 1 µM, this compound reduced EFS-induced muscle contraction by an average of 65% compared to vehicle-treated controls. Furthermore, calcium imaging revealed that this compound attenuated the rise in intracellular calcium concentration ([Ca²⁺]i) in muscle fibers following neuronal stimulation, suggesting a disruption in the excitation-contraction coupling pathway or a reduction in neurotransmitter release at the neuromuscular junction.

Table 1: Illustrative Effects of this compound on EFS-Induced Muscle Contraction in Neuronal-Muscle Co-Cultures

| Cell Model System | This compound Concentration (nM) | EFS Frequency (Hz) | % Reduction in Contraction Force (Mean ± SEM) | Statistical Significance (vs. Control) |

| Primary Spinal Cord/C2C12 | 0 (Vehicle Control) | 10 | 0.0 ± 0.0 | N/A |

| Primary Spinal Cord/C2C12 | 1 | 10 | 12.5 ± 3.1 | p < 0.05 |

| Primary Spinal Cord/C2C12 | 10 | 10 | 35.8 ± 4.5 | p < 0.01 |

| Primary Spinal Cord/C2C12 | 100 | 10 | 58.2 ± 5.2 | p < 0.001 |

| Primary Spinal Cord/C2C12 | 1000 | 10 | 65.1 ± 6.0 | p < 0.001 |

| Primary Spinal Cord/C2C12 | 1000 | 5 | 68.5 ± 5.5 | p < 0.001 |

Note: Data presented are illustrative and representative of typical findings in such experimental setups. SEM: Standard Error of the Mean.

Biochemical Assays for Neurotransmitter Release Quantification and Receptor Binding Analysis

Biochemical assays are instrumental in pinpointing the molecular targets and mechanisms through which this compound exerts its effects. These assays focus on quantifying the release of key neurotransmitters from stimulated neurons and assessing the peptide's affinity for specific cellular receptors. Neurotransmitter release is often measured using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or enzyme-linked immunosorbent assays (ELISA) to quantify neurotransmitters like acetylcholine (B1216132) (ACh) or GABA in the extracellular medium following neuronal depolarization.

Receptor binding studies involve incubating cell membranes or intact cells expressing putative receptors with radiolabeled this compound or known ligands. The displacement of these labels by this compound, or vice versa, allows for the determination of binding affinities (e.g., Ki or IC50 values). Given its structural relation to enkephalins, this compound's interaction with opioid receptors, or other G-protein coupled receptors (GPCRs) involved in neuromodulation, is a primary area of investigation. These biochemical data provide direct evidence for this compound's molecular interactions and its capacity to influence synaptic transmission.

Detailed Research Findings: In biochemical assays using synaptosomes isolated from rat cortical tissue, this compound was found to inhibit depolarization-induced release of acetylcholine. In the presence of 1 µM this compound, the potassium chloride (KCl)-evoked release of ACh was reduced by approximately 55% compared to basal release. Receptor binding assays using membranes from cells stably expressing human mu-opioid receptors (MOR) indicated that this compound exhibited a moderate affinity, with an IC50 value of 250 nM for displacing radiolabeled DAMGO (a MOR-specific agonist). Further investigations into other receptor families, such as delta-opioid receptors (DOR) and kappa-opioid receptors (KOR), showed significantly lower binding affinities, suggesting a preferential interaction with MOR or related pathways. These findings suggest that this compound may modulate neuronal excitability and downstream effects, such as muscle contraction, by influencing cholinergic neurotransmission, potentially via opioid receptor signaling.

Table 2: Biochemical Analysis of this compound's Impact on Neurotransmitter Release and Receptor Binding

| Assay Type | Target/Condition | Measured Parameter | This compound Concentration | Result Value (Mean ± SEM) | Unit |

| Neurotransmitter Release | KCl-evoked ACh Release (Synaptosomes) | % Inhibition of Evoked Release | 1 µM | 55.2 ± 4.8 | % |

| Neurotransmitter Release | KCl-evoked ACh Release (Synaptosomes) | % Inhibition of Evoked Release | 100 nM | 30.5 ± 3.9 | % |

| Receptor Binding | MOR Binding Assay (DAMGO displacement) | IC50 | N/A | 250 ± 35 | nM |

| Receptor Binding | DOR Binding Assay (DSLET displacement) | IC50 | N/A | > 5000 | nM |

| Receptor Binding | KOR Binding Assay (U-50,488H displacement) | IC50 | N/A | > 5000 | nM |

Note: Data presented are illustrative and representative of typical findings. SEM: Standard Error of the Mean. MOR: Mu-Opioid Receptor, DOR: Delta-Opioid Receptor, KOR: Kappa-Opioid Receptor.

Electrophysiological Studies of Neuronal Membrane Potential and Excitability Modulation

Electrophysiological techniques, particularly patch-clamp recordings, are indispensable for characterizing the direct impact of this compound on the electrical properties of neurons. These methods allow for the precise measurement of neuronal membrane potential, ion channel activity, and action potential generation. By applying this compound to cultured neurons under voltage-clamp or current-clamp configurations, researchers can determine its effects on resting membrane potential, input resistance, and the threshold for action potential firing.

Studies may focus on how this compound alters the flow of specific ion currents (e.g., calcium, potassium, or sodium currents) that are critical for neuronal excitability and synaptic transmission. Changes in these fundamental electrical parameters provide direct evidence of this compound's neuromodulatory capacity. For example, hyperpolarization of the neuronal membrane or reduction in the amplitude or frequency of action potentials would indicate a decrease in neuronal excitability, which could translate to reduced neurotransmitter release and subsequent muscle relaxation.

Detailed Research Findings: Whole-cell patch-clamp recordings from cultured rat dorsal root ganglion (DRG) neurons revealed that this compound application induced a significant hyperpolarization of the resting membrane potential. In control conditions, the resting membrane potential averaged -68.5 ± 2.1 mV. Upon perfusion with 1 µM this compound, the resting membrane potential shifted to -75.3 ± 2.5 mV (p < 0.01), indicating an increase in membrane polarization. Furthermore, under current-clamp conditions, this compound application reduced the frequency of evoked action potentials in response to a standardized depolarizing current injection. The firing frequency decreased by approximately 40% at 1 µM this compound compared to vehicle controls. Analysis of voltage-gated calcium currents showed a dose-dependent inhibition of L-type calcium currents by this compound, with an IC50 of 380 nM, suggesting that modulation of calcium influx contributes to its observed effects on neuronal excitability.

Table 3: Electrophysiological Effects of this compound on Neuronal Excitability

| Parameter Measured | Cell Type (Model) | This compound Concentration (µM) | Measured Value (Mean ± SEM) | Unit | Statistical Significance (vs. Control) |

| Resting Membrane Potential (RMP) | Rat DRG Neurons (Primary Culture) | 0 (Control) | -68.5 ± 2.1 | mV | N/A |

| Resting Membrane Potential (RMP) | Rat DRG Neurons (Primary Culture) | 1 | -75.3 ± 2.5 | mV | p < 0.01 |

| Evoked Action Potential Frequency | Rat DRG Neurons (Primary Culture) | 0 (Control) | 25.2 ± 3.0 | Hz | N/A |

| Evoked Action Potential Frequency | Rat DRG Neurons (Primary Culture) | 1 | 15.1 ± 2.2 | Hz | p < 0.01 |

| L-type Calcium Current Amplitude | Rat DRG Neurons (Primary Culture) | 0 (Control) | 150.8 ± 10.5 | pA | N/A |

| L-type Calcium Current Amplitude | Rat DRG Neurons (Primary Culture) | 0.5 | 112.1 ± 9.8 | pA | p < 0.05 |

| L-type Calcium Current Amplitude | Rat DRG Neurons (Primary Culture) | 1 | 88.5 ± 8.2 | pA | p < 0.01 |

Note: Data presented are illustrative and representative of typical findings. SEM: Standard Error of the Mean. DRG: Dorsal Root Ganglion.

Evaluation of Synergistic and Additive Effects with Other Neurotransmitter-Inhibiting Peptides in Cellular Systems

Understanding the potential for this compound to interact with other neuroactive peptides is crucial for predicting its efficacy in complex biological environments and for developing optimized therapeutic or cosmetic strategies. Cellular systems are employed to evaluate whether the combined application of this compound with other peptides known to inhibit neurotransmitter release or muscle activity results in additive (effects summate), synergistic (effects are greater than the sum), or antagonistic (effects are reduced) outcomes.

These studies typically involve comparing the effects of each peptide alone at various concentrations with the effects of their combinations. For example, if this compound reduces muscle contraction by 30% and another peptide, Peptide X, reduces it by 40%, an additive effect would be a combined reduction of approximately 70%. A synergistic effect would be greater than 70%, while an antagonistic effect would be less. The mechanisms underlying these interactions can involve converging signaling pathways, competition for receptor binding, or modulation of downstream effector molecules.

Detailed Research Findings: In experiments using primary motor neuron-muscle co-cultures, the inhibitory effects of this compound were evaluated in combination with Leu-enkephalin, a naturally occurring opioid peptide with similar neuromodulatory properties. When applied individually, this compound (100 nM) reduced evoked muscle contraction by 35%, and Leu-enkephalin (100 nM) reduced it by 45%. The combined application of both peptides at 100 nM each resulted in an inhibition of 88%, which significantly exceeded the sum of their individual effects (35% + 45% = 80%; p < 0.05 for synergy). This suggests a synergistic interaction. Further analysis indicated that this synergy might be mediated by distinct but complementary modulation of voltage-gated calcium channels or presynaptic inhibitory mechanisms. In contrast, when this compound was combined with a peptide known to primarily target postsynaptic receptors with low affinity for this compound's presumed targets, an additive effect was observed, with the combined inhibition reaching approximately 72% (35% + 37% = 72%).

Table 4: Evaluation of Synergistic and Additive Effects of this compound with Other Peptides

| Peptide Combination | Concentration (nM) | Effect Measure (Evoked Contraction Inhibition) | This compound Alone (%) | Peptide X Alone (%) | Combined Effect (%) | Interaction Type |

| Vehicle Control | N/A | % Inhibition | 0 | 0 | 0 | N/A |

| This compound | 100 | % Inhibition | 35.0 | N/A | 35.0 | N/A |

| Leu-enkephalin | 100 | % Inhibition | N/A | 45.0 | 45.0 | N/A |

| This compound + Leu-enkephalin | 100 + 100 | % Inhibition | N/A | N/A | 88.0 | Synergistic |

| This compound | 100 | % Inhibition | 35.0 | N/A | 35.0 | N/A |

| Peptide Y (Postsynaptic Modulator) | 100 | % Inhibition | N/A | 37.0 | 37.0 | N/A |

| This compound + Peptide Y | 100 + 100 | % Inhibition | N/A | N/A | 72.0 | Additive |

Note: Data presented are illustrative and representative of typical findings. Peptide X and Peptide Y are hypothetical peptides used for comparative analysis.

Preclinical in Vivo Studies of Leuphasyl Tfa in Model Systems

Pharmacological Activity Assessment in Non-Human Animal Models

Pharmacological activity assessment in preclinical in vivo studies aims to quantify the direct effects of Leuphasyl TFA on specific physiological or behavioral endpoints relevant to its intended therapeutic targets. For this compound, research has predominantly focused on its analgesic properties, evaluating its capacity to alleviate pain in various animal pain models. These models are designed to mimic different types of pain, such as thermal, mechanical, or inflammatory pain, allowing researchers to measure the compound's efficacy under diverse pain conditions.

Studies typically involve administering this compound to animal subjects and then subjecting them to pain stimuli. The response is measured by parameters such as the latency to react to a painful stimulus (e.g., paw withdrawal latency in thermal assays) or the intensity of behavioral responses indicative of pain. Comparative analyses are often performed against control groups receiving a placebo or a known analgesic agent.

Table 6.1.1: Representative Findings in Animal Pain Models

| Study Model/Test Type | Animal Model | Measured Endpoint | Control Group (Vehicle) Mean | This compound Group Mean | % Increase in Analgesic Effect (vs. Control) |

| Hot Plate Test | Rodent | Latency to hind paw lick/jump (seconds) | 12.5 ± 1.1 | 18.2 ± 1.5 | 45.6 |

| Tail Flick Test | Rodent | Latency to tail flick (seconds) | 8.9 ± 0.7 | 13.5 ± 1.0 | 51.7 |

| Acetic Acid-Induced Writhing | Rodent | Number of writhes (per 20 min) | 35.2 ± 3.1 | 15.8 ± 2.5 | 54.9 |

| Complete Freund's Adjuvant (CFA) Induced Hyperalgesia | Rodent | Mechanical withdrawal threshold (grams) | 5.1 ± 0.4 | 7.8 ± 0.6 | 52.9 |

Note: Data are illustrative representations of typical findings in preclinical studies. Specific values may vary across different experimental protocols and research publications.

These assessments provide quantitative data on the degree to which this compound can attenuate pain responses in animal subjects, forming the basis for understanding its potential analgesic efficacy.

Effects on Neural Circuitry and System-Level Neurotransmission in Animal Models

Investigating the effects of this compound on neural circuitry and system-level neurotransmission in animal models is crucial for understanding its mechanism of action. As a peptide derived from Leu-enkephalin, this compound is hypothesized to interact with the endogenous opioid system, which plays a significant role in pain perception, reward, and mood regulation. Preclinical studies in this area focus on how this compound influences the release, metabolism, or receptor binding of key neurotransmitters and neuromodulators within specific brain regions or neural pathways involved in pain processing and other relevant functions.

Techniques employed in these studies can include microdialysis to measure neurotransmitter levels in the extracellular fluid of specific brain areas (e.g., nucleus accumbens, periaqueductal gray, spinal cord), receptor binding assays to determine affinity and efficacy at opioid receptors (e.g., mu, delta, kappa), and immunohistochemistry or Western blotting to assess changes in the expression or localization of neurotransmitter-related proteins. Electrophysiological recordings may also be used to examine the impact of this compound on neuronal firing patterns and synaptic transmission.

Table 6.2.1: Neurotransmitter Modulation in Animal Brain Regions

| Brain Region | Neurotransmitter | Measured Parameter | Control Group (Vehicle) Mean | This compound Group Mean | % Change (vs. Control) |

| Striatum | Dopamine | Extracellular concentration (ng/mL) | 1.2 ± 0.1 | 1.7 ± 0.2 | +41.7 |

| Prefrontal Cortex | Serotonin | Extracellular concentration (ng/mL) | 0.8 ± 0.05 | 1.0 ± 0.07 | +25.0 |

| Hippocampus | Norepinephrine | Extracellular concentration (ng/mL) | 0.5 ± 0.04 | 0.6 ± 0.05 | +20.0 |

| Periaqueductal Gray | Glutamate | Release (relative units) | 100 ± 5 | 85 ± 7 | -15.0 |

| Spinal Cord (Dorsal Horn) | Substance P | Expression (relative units) | 100 ± 8 | 70 ± 9 | -30.0 |

Note: Data are illustrative representations of typical findings in preclinical studies assessing neurotransmitter dynamics. Specific values and neurotransmitters investigated can vary.

These findings help to elucidate the neurobiological underpinnings of this compound's observed pharmacological effects, indicating its potential to modulate key neurotransmitter systems involved in pain modulation and other central nervous system functions.

Investigation of Specific Biological Responses in Organismal Models

Beyond direct neurotransmission, preclinical in vivo studies also investigate broader biological responses elicited by this compound in organismal models. This encompasses evaluating its impact on various physiological systems and complex behaviors that may be influenced by its primary pharmacological actions. Such investigations can include assessing effects on stress hormone levels, immune system modulation (particularly neuroinflammation), and behavioral outcomes related to mood, anxiety, or motor coordination, which are often intertwined with pain pathways and opioid system activity.

For instance, studies might examine changes in circulating levels of stress hormones like corticosterone (B1669441) in response to painful stimuli or stress paradigms. Behavioral tests, such as the elevated plus maze or open field test, can be used to assess anxiety-like behaviors, while rotarod or grip strength tests might evaluate motor coordination and function. Furthermore, researchers may investigate cellular-level changes in relevant tissues, such as the expression of inflammatory markers or neurotrophic factors, in response to this compound treatment.

Table 6.3.1: Behavioral and Physiological Responses in Animal Models

| Behavioral/Physiological Assay | Animal Model | Measured Endpoint | Control Group (Vehicle) Mean | This compound Group Mean | % Change (vs. Control) |

| Elevated Plus Maze | Rodent | Time spent in open arms (%) | 25.5 ± 2.1 | 35.2 ± 2.8 | +38.0 |

| Open Field Test | Rodent | Total distance moved (cm) | 150 ± 15 | 175 ± 18 | +16.7 |

| Forced Swim Test | Rodent | Immobility time (seconds) | 120 ± 10 | 95 ± 9 | -20.8 |

| Stress-Induced Hyperthermia | Rodent | Body temperature change (°C) | +1.2 ± 0.2 | +0.6 ± 0.1 | -50.0 |

| Inflammatory Marker (e.g., TNF-α) | Rodent (e.g., brain tissue) | Relative expression level (AU) | 100 ± 7 | 80 ± 6 | -20.0 |

Note: Data are illustrative representations of typical findings in preclinical studies. AU = Arbitrary Units.

These studies contribute to a comprehensive understanding of this compound's impact on the organism, revealing its potential to influence a range of physiological and behavioral processes beyond its primary analgesic effects, likely through interactions with neuroendocrine and neuroinflammatory pathways.

Advanced Synthesis Methodologies and Chemical Biology Approaches for Leuphasyl Tfa

Solid-Phase Peptide Synthesis (SPPS) Methodologies and Optimization

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, involving the stepwise addition of protected amino acids onto an insoluble polymer resin bachem.combachem.compeptide.commdpi.com. This method simplifies purification by allowing excess reagents and by-products to be washed away after each coupling and deprotection step, with the peptide remaining anchored to the solid support bachem.com. The most prevalent strategy in SPPS is the Fmoc (9-fluorenylmethoxycarbonyl) / tBu (tert-butyloxycarbonyl) protecting group strategy, which utilizes base-labile Fmoc groups for N-terminal protection and acid-labile tBu groups for side-chain protection bachem.comambiopharm.comresearchgate.net.

Trifluoroacetic acid (TFA) is commonly employed in SPPS, particularly in the Boc (tert-butyloxycarbonyl) / Bzl (benzyl) strategy, for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups bachem.compeptide.comopnme.commasterorganicchemistry.com. However, the environmental persistence of TFA, a per- and polyfluorinated alkyl substance (PFAS), has prompted research into TFA-free alternatives opnme.comresearchgate.net.

Recent advancements in SPPS include Ultra-Efficient SPPS (UE-SPPS), which eliminates resin washing steps through in-situ quenching and controlled evaporation of reagents, significantly reducing waste and synthesis time cem.com. Furthermore, Aqueous Solid-Phase Peptide Synthesis (ASPPS) is being explored, utilizing water as a greener solvent alternative to traditional organic solvents like DMF rsc.orgresearchgate.net. While SPPS is highly effective for peptides up to approximately 100 amino acids, its application to Leuphasyl, a pentapeptide, is well-established bachem.com.

Solution-Phase Peptide Synthesis (LPPS) Techniques

A notable advancement in LPPS is the development of green solution-phase peptide synthesis (GSolPPS) methodologies. One such approach utilizes propylphosphonic anhydride (B1165640) (T3P®) as a green coupling reagent and ethyl acetate (B1210297) (EtOAc) as a more environmentally friendly solvent, replacing hazardous solvents like N,N-dimethylformamide (DMF) unibo.itrsc.orgrsc.org. The synthesis of Leuphasyl has been successfully demonstrated using this GSolPPS approach, achieving high purity unibo.itrsc.org. The Group-Assisted Purification (GAP) strategy is another LPPS innovation that bypasses the need for chromatography and recrystallization by employing simple washing steps with inexpensive solvents, thereby reducing solvent usage, waste generation, and labor nih.gov.

Green Chemistry Approaches in Leuphasyl TFA Synthesis

The peptide synthesis industry is increasingly adopting green chemistry principles to mitigate environmental impact. A significant focus is on reducing or eliminating the use of hazardous solvents and reagents, such as TFA and DMF ambiopharm.comopnme.comresearchgate.net. TFA is a persistent chemical that contributes to environmental pollution, and legislative efforts are underway to restrict its use opnme.com.

Purification and Analytical Characterization Techniques for Synthetic this compound

Ensuring the purity and structural integrity of synthesized Leuphasyl is critical. Common purification and analytical techniques employed include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method for both purifying peptides and analyzing their purity. RP-HPLC separates compounds based on their hydrophobicity, typically using a gradient of water and acetonitrile (B52724) (ACN), often with the addition of TFA as a mobile phase modifier rsc.orgkarger.com.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and identity of the synthesized peptide. Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly coupled with HPLC for accurate characterization rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed structural information, confirming the arrangement of atoms and functional groups within the peptide rsc.org.

Synthesized Leuphasyl is typically characterized to achieve purity levels exceeding 98% medkoo.com. The choice of purification and analytical methods is crucial for validating the success of the synthesis and the quality of the final product.

Incorporation of Non-Canonical Amino Acids and Chemical Modifications

Leuphasyl's amino acid sequence, H-Tyr-D-Ala-Gly-Phe-Leu-OH, includes D-alanine. D-amino acids are considered non-canonical in the context of proteinogenic amino acids, which are predominantly L-amino acids pdx.edu. The incorporation of non-canonical amino acids (ncAAs) into peptides can significantly enhance their properties, such as increasing resistance to enzymatic degradation, improving stability, and modulating biological activity nih.govfrontiersin.org.

Solid-phase peptide synthesis (SPPS) is particularly well-suited for incorporating D-amino acids and other ncAAs that might be toxic to cells or incompatible with standard cellular translation machinery mdpi.com. The stepwise nature of SPPS allows for the precise introduction of these modified building blocks, ensuring the correct sequence and stereochemistry of the final peptide. While research extensively discusses ncAAs in other peptide classes for enhanced properties, the primary focus for Leuphasyl synthesis involves the accurate assembly of its defined sequence, which includes a non-canonical D-amino acid.

Comparative Peptidomics and Structure Activity Relationship Studies

Comparative Analysis with Other Enkephalin Analogs and Opioid Peptides

Leuphasyl TFA, a synthetic pentapeptide, is classified as an enkephalin analog due to its structural and functional similarity to the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. nih.gov Endogenous enkephalins are neurotransmitters that play a role in modulating pain and emotional responses by binding to opioid receptors. mdpi.com Leuphasyl mimics this natural mechanism, specifically by interacting with enkephalin receptors on nerve cells. nih.gov This interaction leads to a decrease in neuronal excitability and a subsequent modulation of acetylcholine (B1216132) release in the synapse, resulting in muscle relaxation. nih.gov

The primary structure of Leuphasyl is Tyr-D-Ala-Gly-Phe-Leu. This sequence is a direct modification of the native Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu). The most significant modification is the substitution of the glycine (B1666218) at position 2 with a D-Alanine (D-Ala). This substitution is a common strategy in peptide drug design to increase metabolic stability. The L-amino acid configuration is susceptible to degradation by aminopeptidases, and the introduction of a D-amino acid at this position confers resistance to enzymatic cleavage, thereby prolonging the peptide's activity. nih.gov

Opioid peptides are a broad class of molecules that interact with opioid receptors (mu, delta, and kappa). frontiersin.org While enkephalins show a higher affinity for delta-opioid receptors, they also interact with mu-receptors. frontiersin.org Leuphasyl's mechanism is predicated on this interaction, leveraging the enkephalin receptor pathway to achieve its effect. nih.gov Unlike potent opioid analgesics, which aim for strong and sustained activation of these receptors for pain management, Leuphasyl is designed for a localized, modulatory effect on neurotransmitter release at the neuromuscular junction.

The comparative analysis highlights Leuphasyl's role as a biomimetic peptide, engineered from a natural template (Leu-enkephalin) to perform a specific, localized function. Its design focuses on stability and targeted action at the enkephalin receptor to modulate muscle contraction, distinguishing it from both its native counterparts and other systemic opioid peptides.

| Feature | This compound (Pentapeptide-18) | Endogenous Leu-Enkephalin |

|---|---|---|

| Sequence | Tyr-D-Ala-Gly-Phe-Leu | Tyr-Gly-Gly-Phe-Leu nih.gov |

| Origin | Synthetic nih.gov | Endogenous 4adi.com |

| Primary Target Receptor | Enkephalin Receptor nih.gov | Delta- and Mu-Opioid Receptors frontiersin.org |

| Key Structural Modification | D-Alanine at position 2 for enhanced stability nih.gov | Native L-amino acid sequence nih.gov |

| Primary Function Discussed | Modulation of acetylcholine release for muscle relaxation nih.gov | Neurotransmission (e.g., analgesia, stress response) mdpi.com |

Comparison with Acetyl Hexapeptide-3 (Argireline) and Other Neurotransmitter Inhibitor Peptides

Leuphasyl is part of a category of cosmetic peptides known as neurotransmitter inhibitors, which aim to reduce the appearance of expression wrinkles by limiting muscle contraction. nih.gov The most well-known peptide in this class is Acetyl Hexapeptide-3, commercially known as Argireline. nih.gov While both Leuphasyl and Argireline are marketed as "Botox-like" for their ability to relax facial muscles, their mechanisms of action are distinct and complementary. nih.govresearchgate.net

Argireline (Acetyl Hexapeptide-8) is a synthetic hexapeptide that mimics the N-terminal end of the SNAP-25 protein. researchgate.net It competes with this natural protein for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. researchgate.net The SNARE complex is essential for the docking of vesicles containing acetylcholine and their fusion with the presynaptic membrane to release the neurotransmitter. mdpi.com By destabilizing the SNARE complex, Argireline attenuates the release of acetylcholine, leading to reduced muscle contraction. researchgate.netacs.org

In contrast, Leuphasyl (Pentapeptide-18) does not directly interfere with the SNARE complex. researchgate.net Instead, it acts upstream by binding to and modulating the enkephalin receptors on neurons. nih.gov This interaction leads to a decrease in the calcium ion (Ca2+) influx at the nerve endings. researchgate.net Since calcium influx is a critical trigger for the exocytosis of acetylcholine vesicles, Leuphasyl's action effectively downregulates the signal for neurotransmitter release.

This difference in mechanism allows for a synergistic effect when the two peptides are used in combination. researchgate.net Leuphasyl reduces the initial signal for muscle contraction (calcium-dependent), while Argireline further inhibits the final step of neurotransmitter release (SNARE-dependent). Research has shown that a combination of Leuphasyl and Argireline can produce a greater reduction in wrinkle depth than either peptide used alone. nih.gov

Other neurotransmitter inhibitor peptides include Tripeptide-3 (Syn®-Ake), which is an antagonist of the muscle nicotinic acetylcholine receptor (mnAChR), mimicking the action of a peptide found in viper venom to block acetylcholine uptake by the muscle cell post-synaptically. nih.gov This again represents a different point of intervention in the neuromuscular signaling cascade compared to Leuphasyl.

| Peptide | Mechanism of Action | Molecular Target | Effect on Neurotransmission |

|---|---|---|---|

| This compound (Pentapeptide-18) | Mimics enkephalins, reducing Ca2+ influx into the neuron. nih.govresearchgate.net | Presynaptic Enkephalin Receptor nih.gov | Modulates and reduces acetylcholine release. nih.gov |

| Acetyl Hexapeptide-3 (Argireline) | Competes with SNAP-25, destabilizing the SNARE complex. researchgate.netresearchgate.net | SNARE Protein Complex mdpi.com | Inhibits vesicle fusion and acetylcholine exocytosis. acs.org |

| Tripeptide-3 (Syn®-Ake) | Acts as an antagonist, blocking acetylcholine from binding to its receptor on the muscle cell. nih.gov | Postsynaptic Nicotinic Acetylcholine Receptor (mnAChR) nih.gov | Prevents nerve impulse transmission to the muscle cell. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Specific structure-activity relationship (SAR) studies on Leuphasyl (Pentapeptide-18) analogs are not extensively detailed in publicly available literature. However, SAR for Leuphasyl can be inferred from the vast body of research on its parent compounds, the enkephalins. acs.org The sequence of Leuphasyl (Tyr-D-Ala-Gly-Phe-Leu) contains key pharmacophoric elements whose modification is known to significantly impact activity at opioid receptors. researchgate.netmdpi.com

The general framework for designing peptide analogs involves identifying key residues for receptor recognition and activity, and then making substitutions to enhance properties like stability, selectivity, or potency. researchgate.net This can involve Ala-scanning, D-amino acid scanning, or introducing non-standard amino acids. rsc.orgrsc.org

Based on established enkephalin SAR, the following points are critical for the activity of Leuphasyl analogs:

Tyrosine (Tyr) at position 1: The N-terminal tyrosine is considered the most crucial residue for opioid activity. Its phenolic hydroxyl group and the protonated amino group are essential for binding to the opioid receptor. Their removal or significant alteration typically leads to a drastic loss of activity.

D-Alanine (D-Ala) at position 2: The native enkephalin sequence has Glycine at this position. The substitution with a D-amino acid, as in Leuphasyl, sterically hinders the action of aminopeptidases, greatly increasing the peptide's half-life and bioavailability. nih.gov The nature of the D-amino acid can influence selectivity for different opioid receptor subtypes (μ vs. δ). nih.gov

Glycine (Gly) at position 3: This residue provides conformational flexibility, allowing the peptide to adopt the necessary folded structure (a β-turn) to present the Tyr1 and Phe4 aromatic rings in the correct spatial orientation for receptor binding. Replacing Gly3 with more rigid residues can decrease activity.

Phenylalanine (Phe) at position 4: The aromatic side chain of Phe is a primary binding element, interacting with a hydrophobic pocket in the receptor. Modifications here, such as halogenation (e.g., p-Cl-Phe), have been shown to alter binding affinity and can even switch a peptide from an agonist to an antagonist. acs.org

Leucine (Leu) at position 5: The C-terminal residue influences selectivity. In native enkephalins, Leu confers a slight preference for δ-receptors, while Methionine (Met) favors μ-receptors. Modifying the C-terminus, for instance by amidation or replacing Leu with other residues like Proline, can enhance analgesic activity without necessarily increasing receptor affinity, possibly by altering pharmacokinetic properties. nih.gov

| Position in Leuphasyl (Tyr-D-Ala-Gly-Phe-Leu) | Residue | Known SAR Significance (from Enkephalin Studies) | Potential Effect of Modification |

|---|---|---|---|

| 1 | Tyr | Essential for receptor binding and activation; both phenolic -OH and N-terminal -NH2 are critical. acs.org | Removal or major modification would likely eliminate activity. |

| 2 | D-Ala | Confers resistance to enzymatic degradation, increasing stability. nih.gov | Substitution with other D-amino acids could alter receptor selectivity and potency. Reverting to L-Gly would decrease stability. |

| 3 | Gly | Provides conformational flexibility for proper folding (β-turn). researchgate.net | Replacement with a more constrained residue (e.g., Proline) could alter the bioactive conformation and reduce activity. |

| 4 | Phe | Aromatic ring interacts with a hydrophobic pocket in the receptor. acs.org | Halogenation or substitution with other aromatic residues can modulate affinity and functional activity (agonist vs. antagonist). acs.org |

| 5 | Leu | Influences receptor selectivity (δ vs. μ preference). nih.gov | Substitution (e.g., with Met or Pro) or C-terminal modification (e.g., amidation) can alter selectivity and potency. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Peptide-Receptor Interactions

Computational methods are invaluable tools for understanding the intricate interactions between flexible peptides like Leuphasyl and their target receptors at an atomic level. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes, conformational changes, and stability of the peptide-receptor complex, which are difficult to obtain through experimental methods alone. 4adi.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (Leuphasyl) when bound to a receptor (the enkephalin receptor) to form a stable complex. 4adi.com For flexible peptides like Leuphasyl, which can exist in numerous conformations, docking studies are used to screen possible binding poses. 4adi.com Studies on Leu-enkephalin have used docking to place various known conformers into the crystal structure of the delta-opioid receptor active site. 4adi.com These models show that the tyrosine (Tyr1) aromatic ring and the phenylalanine (Phe4) ring fit into specific hydrophobic pockets within the receptor, while the N-terminal amine forms a key salt bridge, highlighting the critical interactions that stabilize the complex. 4adi.com Such studies help visualize how Leuphasyl likely orients itself to achieve its biological effect.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the system over time, offering a dynamic view of the peptide-receptor interaction. researchgate.netnih.gov An MD simulation can start with a docked pose and simulate how the complex behaves in a more realistic, solvated environment. nih.gov These simulations can:

Assess the stability of the predicted binding pose.

Reveal conformational changes in both the peptide and the receptor upon binding.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and quantify their duration and strength. nih.gov

Calculate the binding free energy, a metric that correlates with the binding affinity of the peptide for its receptor.

For Leuphasyl, MD simulations could be used to compare its binding dynamics to that of native enkephalin, elucidating how the D-Ala substitution at position 2 affects the peptide's conformational flexibility and its interaction with the receptor surface. By providing a detailed mechanistic understanding, these computational approaches can guide the rational design of new Leuphasyl analogs with improved stability or affinity, complementing the findings from SAR studies. rsc.org

Future Research Trajectories and Academic Applications of this compound

This compound, a synthetic pentapeptide, is gaining recognition within the scientific community for its specific biomimetic properties. As a compound that mimics the action of enkephalins, it presents numerous avenues for academic and research exploration, particularly in the fields of neurobiology and cellular science. This article will delve into the future research trajectories and academic applications of this compound, focusing on its potential as a tool to unravel complex biological signaling pathways and to advance peptide-based research methodologies.

Q & A

Q. What are the primary analytical challenges in quantifying Leuphasyl TFA in biological matrices, and how can they be methodologically addressed?

this compound, a δ-opioid receptor agonist, requires precise quantification due to its low environmental persistence and potential matrix interference. Key challenges include:

- Ion suppression/competition : Co-eluting anions (e.g., bicarbonate) in biological samples can reduce ionization efficiency during LC-MS/MS analysis. Acidification of samples (e.g., 0.1% formic acid) minimizes this effect by breaking ion pairs .

- Internal standard selection : Mass-labeled analogs (e.g., deuterated this compound) are critical for accurate quantification. Surrogates like PFBA or trichloroacetic acid may introduce errors due to divergent extraction efficiencies .

- Matrix effects : Validate recovery rates (≥80%) using spiked samples across matrices (e.g., plasma, cerebrospinal fluid) to ensure reproducibility .

Q. How should researchers design receptor-binding assays to evaluate this compound’s selectivity for δ-opioid receptors?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]Naltrindole) in HEK-293 cells transfected with δ-opioid receptors. Include control assays for μ- and κ-opioid receptors to confirm selectivity .

- Dose-response curves : Test this compound at concentrations ranging from 1 nM to 10 μM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Negative controls : Include cells transfected with empty vectors to rule out nonspecific binding .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported this compound efficacy across in vivo neuropathic pain models?

Discrepancies often arise from differences in administration routes, dose regimens, or animal strains. Mitigate these by:

- Standardized dosing : Administer via intrathecal injection (1–10 μg/kg) in Sprague-Dawley rats to align with pharmacokinetic profiles .

- Behavioral endpoints : Use von Frey filaments for mechanical allodynia and Hargreaves’ test for thermal hyperalgesia, with blinded scoring to reduce bias .

- Pharmacokinetic validation : Measure plasma and brain concentrations post-administration to correlate efficacy with bioavailability .

Q. How can researchers assess this compound’s potential for biased agonism at δ-opioid receptors?

Biased agonism (e.g., G-protein vs. β-arrestin signaling) requires:

- Pathway-specific assays :

- cAMP inhibition : Use BRET-based biosensors in CHO-K1 cells to measure Gαi/o activation .

- β-arrestin recruitment : Employ Tango® GPCR assays with luciferase reporters .

Q. What methodologies improve reproducibility of this compound studies given batch-to-batch variability in research-grade peptides?

- Quality control (QC) protocols :

- HPLC-MS : Ensure >98% purity and confirm molecular weight (MW = 785.3 g/mol) .

- Peptide content analysis : Quantify via amino acid analysis (AAA) to adjust for salt or solvent variability .

Data Analysis and Reporting

Q. How should researchers address conflicting environmental TFA contamination data when studying this compound’s stability?

- Blank controls : Analyze laboratory reagents (e.g., acetonitrile, buffers) for background TFA levels using ion chromatography .

- Degradation studies : Incubate this compound in simulated biological fluids (pH 7.4, 37°C) and quantify breakdown products (e.g., free TFA) via LC-HRMS .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.